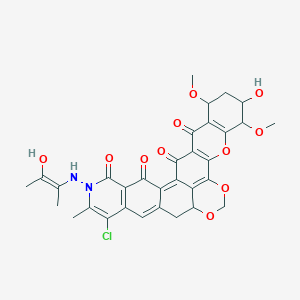
Actinoplanone F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actinoplanone F is a polycyclic xanthone-derived natural product isolated from Actinoplanes species, a genus of soil-dwelling actinomycetes. This compound belongs to a family of structurally complex molecules characterized by a hexacyclic core with varying oxygenation and substitution patterns, which confer potent cytotoxic and antimicrobial activities . This compound is hypothesized to exhibit modifications in functional groups (e.g., amino, hydroxyl, or halogen substituents) that influence its biological potency and selectivity .
常见问题
Basic Research Questions
Q. How to structure a research paper on Actinoplanone F to meet journal guidelines?
- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. Use subheadings (e.g., "Synthesis Optimization" under Methods). Adhere to word limits for sections (e.g., 200-word abstract). Cite ≥90% primary literature .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound research?
- Methodological Answer :
Publish detailed protocols on platforms like Protocols.io .
Use authenticated cell lines (e.g., ATCC) with mycoplasma testing.
Report negative results to avoid publication bias .
Q. How to ethically handle discrepancies between in-house and published data on this compound?
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Structural Similarities and Differences
The polycyclic xanthone family, including Actinoplanones, kibdelones, and simaomicin α, shares a conserved hexacyclic framework but diverges in substituent chemistry:
Key Observations :
- Halogenation: Actinoplanones A and B feature chlorine atoms critical for bioactivity, whereas kibdelones and simaomicin α lack halogens but compensate with hydroxyl or glycosyl groups .
- Amino vs. Hydroxyl Groups: Actinoplanone A’s NH₂ group is replaced by H in Actinoplanone B, yet both retain cytotoxicity, suggesting functional group tolerance in target interactions .
- Synthetic Derivatives : Simplified analogs like SCH-560366 show reduced potency, underscoring the necessity of the intact polycyclic system for activity .
Functional and Mechanistic Comparisons
- Cytotoxicity: Actinoplanones A and B exhibit nM-range IC₅₀ values against human cancer cells, surpassing kibdelones (µM range) in potency . This disparity may arise from chlorine’s electron-withdrawing effects enhancing target binding.
- Antibiotic Activity: Actinoplanones and kibdelones both inhibit B.
- Mechanistic Ambiguity : Despite structural similarities, the exact targets (e.g., DNA topoisomerases, membrane proteins) remain unconfirmed for most polycyclic xanthones, complicating direct mechanistic comparisons .
Critical Analysis of Structural-Activity Relationships
While structural similarity (e.g., shared hexacyclic core) correlates with cytotoxicity, exceptions exist:
- Chlorine’s Role: Actinoplanones’ chlorine atoms enhance potency compared to non-halogenated kibdelones, but simaomicin α achieves comparable activity via glycosylation .
- Stereochemistry: The DEF ring’s stereochemistry in Actinoplanones is critical; synthetic analogs with incorrect configurations lose activity .
- Functional Group Tolerance: NH₂ → H substitution (Actinoplanone A → B) preserves activity, suggesting target binding pockets accommodate minor modifications .
Contradictions : emphasizes that structural similarity (Tanimoto coefficient ≥0.85) only predicts similar activity in ~30% of cases . This aligns with SCH-560366’s reduced efficacy despite structural mimicry, underscoring the limitations of relying solely on scaffold similarity .
属性
CAS 编号 |
116200-79-4 |
|---|---|
分子式 |
C32H29ClN2O11 |
分子量 |
653 g/mol |
IUPAC 名称 |
8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+ |
InChI 键 |
AHUILBBVEGTTTO-BENRWUELSA-N |
SMILES |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl |
手性 SMILES |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl |
规范 SMILES |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl |
同义词 |
Actinoplanone F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















